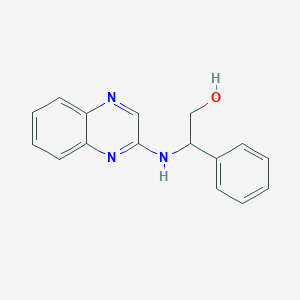![molecular formula C18H24FN3O3 B7573686 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that exhibits potential therapeutic effects in various diseases, including cancer, neurological disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. It has been reported to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cancer cell growth and survival. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also suppresses the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea in lab experiments is its potential therapeutic effects in various diseases. It is also relatively easy to synthesize and has been reported to exhibit high purity and good yields. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential therapeutic effects in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, it may be useful to develop derivatives of this compound with improved pharmacological properties, such as increased bioavailability and selectivity.
Métodos De Síntesis
The synthesis of 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea involves the reaction of 1-(3-fluorophenyl)-3-(piperidin-3-yl)urea with oxalyl chloride and oxolane-2-carbonyl chloride in the presence of triethylamine. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea has been extensively studied for its potential therapeutic effects in various diseases. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c19-14-5-1-6-15(10-14)21-18(24)20-11-13-4-2-8-22(12-13)17(23)16-7-3-9-25-16/h1,5-6,10,13,16H,2-4,7-9,11-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOHJBGGFVMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCO2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)
![[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7573632.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)

![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)